4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- is an organic compound with a complex structure It is characterized by the presence of a pentenoic acid backbone, a nitro group, and a bulky tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- typically involves the esterification of 4-Pentenoic acid with 2-methyl-2-nitro-1,1-dimethylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a drug intermediate or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid, 2-methyl-, pentyl ester: Similar backbone but different ester group.
Pentanoic acid, 4-methyl-, methyl ester: Similar structure but lacks the nitro group.
Methyl 4-pentenoate: Similar ester but different substituents.
Uniqueness
4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- is unique due to the presence of both a nitro group and a bulky tert-butyl ester group
Properties
CAS No. |
185054-64-2 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (2S)-2-methyl-2-nitropent-4-enoate |
InChI |
InChI=1S/C10H17NO4/c1-6-7-10(5,11(13)14)8(12)15-9(2,3)4/h6H,1,7H2,2-5H3/t10-/m0/s1 |
InChI Key |
NYDCOCGFKIOISP-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CC=C)(C(=O)OC(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.